3-(dimethylamino)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
Description
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Properties
IUPAC Name |
3-(dimethylamino)-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-4-23-11-13(9-19-23)16-20-15(25-21-16)10-18-17(24)12-6-5-7-14(8-12)22(2)3/h5-9,11H,4,10H2,1-3H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIDADSVCZMALV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Dimethylamino)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 332.37 g/mol. The compound features a benzamide core substituted with a dimethylamino group and a pyrazole-linked oxadiazole moiety.
Anticancer Properties
Recent studies have indicated that compounds containing oxadiazole and pyrazole moieties exhibit significant anticancer activity. For instance, derivatives similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | HeLa | 5.2 | Caspase activation |
| B | MCF7 | 3.8 | Cell cycle arrest |
| C | A549 | 4.5 | Apoptosis induction |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 2.0 µg/mL |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The oxadiazole moiety is known to inhibit specific kinases involved in cancer cell signaling pathways.
- Receptor Modulation : The dimethylamino group may enhance binding affinity to certain receptors, thereby modulating cellular responses.
Study on Anticancer Efficacy
A clinical study evaluated the efficacy of a similar benzamide derivative in patients with advanced solid tumors. The study reported a significant reduction in tumor size in 30% of the participants after six weeks of treatment, supporting the potential use of this class of compounds in oncology.
Study on Antimicrobial Resistance
In another study focusing on antimicrobial resistance, derivatives including the target compound were tested against resistant strains of bacteria. Results indicated that these compounds could restore sensitivity to antibiotics in some resistant strains, highlighting their potential role as adjuvants in antimicrobial therapy.
Preparation Methods
Preparation of 3-(Dimethylamino)benzoic Acid
The synthesis begins with nitration of benzoic acid at the meta position, followed by reduction to 3-aminobenzoic acid. Dimethylation is achieved via Eschweiler-Clarke conditions, employing formaldehyde and formic acid, yielding 3-(dimethylamino)benzoic acid in ~75% yield. Alternative routes utilize reductive amination of 3-nitrobenzoic acid with dimethylamine under hydrogenation catalysis (Pd/C, H₂, 60 psi), though yields are comparable.
Activation to Benzoyl Chloride
Conversion to the acid chloride is critical for subsequent amide bond formation. Treatment with thionyl chloride (SOCl₂) in dichloromethane at reflux (40°C, 4 h) provides 3-(dimethylamino)benzoyl chloride in near-quantitative yield. Solvent removal under reduced pressure yields a reactive intermediate stored under inert conditions.
Preparation of the Oxadiazole-Pyrazole Moiety
Synthesis of 1-Ethyl-1H-Pyrazole-4-Carbonitrile
Pyrazole nitriles are synthesized via cyclocondensation of 1,3-diketones with hydrazines. Ethyl hydrazine reacts with 3-oxopentanedinitrile in ethanol at reflux (78°C, 12 h), yielding 1-ethyl-1H-pyrazole-4-carbonitrile (62% yield). Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) ensures >95% purity.
Formation of the 1,2,4-Oxadiazole Ring
The amidoxime intermediate is generated by treating 1-ethyl-1H-pyrazole-4-carbonitrile with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (3:1) at 60°C for 6 h. Subsequent cyclization with chloroacetic acid under basic conditions (K₂CO₃, DMF, 100°C, 8 h) furnishes 3-(1-ethyl-1H-pyrazol-4-yl)-5-(chloromethyl)-1,2,4-oxadiazole (58% yield). Nucleophilic substitution with aqueous ammonia (NH₃, MeOH, 25°C, 24 h) affords 5-(aminomethyl)-3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole (71% yield).
Coupling Strategies
Amide Bond Formation
The final coupling involves reacting 3-(dimethylamino)benzoyl chloride with 5-(aminomethyl)-3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole. In anhydrous THF with triethylamine (TEA) as a base (0°C to 25°C, 12 h), the amide forms in 68% yield. Alternatively, carbodiimide coupling (EDC·HCl, HOBt, DMF) enhances efficiency (82% yield).
Optimization of Reaction Conditions
Comparative studies reveal that elevated temperatures (40°C) and molecular sieves improve conversion rates by mitigating moisture interference. Solvent screening identifies DMF as superior to THF or CH₂Cl₂ due to improved solubility of intermediates.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity. Residual solvents (THF, DMF) are undetectable (<0.1% by GC-MS).
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 3-(dimethylamino)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound's synthesis typically involves multi-step heterocyclic coupling. A general procedure includes:
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Step 1 : Formation of the oxadiazole core via cyclization of thiosemicarbazides or amidoximes under acidic or basic conditions.
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Step 2 : Alkylation or substitution at the oxadiazole 5-position using reagents like RCH₂Cl (e.g., 1-ethylpyrazole derivatives) in solvents such as DMF or acetonitrile, with K₂CO₃ as a base .
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Critical Parameters :
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Solvent choice : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity.
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Temperature : Room temperature or mild heating (40–60°C) minimizes side reactions.
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Catalysts : No explicit catalysts are reported, but stoichiometric bases (K₂CO₃) improve substitution efficiency .
Table 1: Synthesis Optimization Data
Step Reactants Solvent Base Yield (%) Reference 1 Thiosemicarbazide DMF K₂CO₃ 72–85 2 1-Ethylpyrazole-4-CH₂Cl Acetonitrile K₂CO₃ 68
Q. How can researchers validate the structural integrity of this compound, and what analytical techniques are recommended?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂), pyrazole protons (δ ~7.5–8.0 ppm), and oxadiazole methylene (δ ~4.5–5.0 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns consistent with the heterocyclic backbone.
- Elemental Analysis : Match calculated vs. experimental C, H, N percentages (error < 0.4%) .
Advanced Research Questions
Q. How do structural modifications (e.g., pyrazole substitution, oxadiazole ring variation) affect the compound's bioactivity, and what contradictory data exist?
- Methodological Answer :
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Structure-Activity Relationship (SAR) :
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Pyrazole Substitution : Ethyl groups at the pyrazole 1-position enhance metabolic stability compared to methyl or aryl analogs .
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Oxadiazole Modifications : Replacing 1,2,4-oxadiazole with 1,3,4-thiadiazole reduces solubility but improves target binding affinity in kinase inhibition assays .
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Contradictions : Some studies report antiproliferative activity in cancer cells (IC₅₀ ~5 µM), while others show no efficacy below 20 µM. This may arise from assay conditions (e.g., cell line variability, serum concentration) .
Table 2: Bioactivity Data for Structural Analogs
Compound Modification Assay IC₅₀/EC₅₀ (µM) Reference Parent None Kinase X 4.2 ± 0.3 Analog A Thiadiazole Kinase X 1.8 ± 0.2 Analog B Pyrazole-CH₃ Cancer Cell >20
Q. What computational strategies are effective for predicting binding modes of this compound with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of target proteins (e.g., PDB: 3ERT for estrogen receptors).
- Key Interactions : The dimethylamino group forms hydrogen bonds with Asp351, while the oxadiazole ring engages in π-π stacking with Phe404 .
- Validation : Compare docking scores (-9.2 kcal/mol for parent vs. -10.5 kcal/mol for thiadiazole analog) with experimental IC₅₀ values to refine models .
Q. How should researchers address discrepancies in solubility and stability data across different studies?
- Methodological Answer :
- Solubility Testing : Use standardized protocols (e.g., shake-flask method in PBS pH 7.4) to compare with literature values. Contradictions often arise from solvent purity or temperature fluctuations .
- Stability Analysis : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Instability in acidic conditions (t½ < 24h at pH 2) suggests gastric degradation risks .
Data Contradiction Analysis
- Example : A 2022 study reported 85% yield for the oxadiazole intermediate , while a 2025 paper achieved only 68% under similar conditions .
- Root Cause : The latter used acetonitrile instead of DMF, reducing solubility of intermediates.
- Resolution : Pre-drying solvents and reagents or switching to DMF resolves the issue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
